N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide
Description
Molecular Formula: C₁₇H₁₃Cl₂N₃O₂ Average Mass: 362.210 g/mol Monoisotopic Mass: 361.0385 g/mol ChemSpider ID: 482761 Key Structural Features:
- A substituted imidazole core with a dichloromethyl group at position 2.
- A 4-methylbenzamide moiety attached via the imidazole nitrogen.
- A phenyl group at position 2 and an imino group at position 5 .
This compound belongs to the imidazole derivative family, known for diverse biological activities.
Properties
Molecular Formula |
C18H16Cl2N4O |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-[5-amino-4-(dichloromethyl)-2-phenylimidazol-4-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H16Cl2N4O/c1-11-7-9-13(10-8-11)15(25)24-18(16(19)20)17(21)22-14(23-18)12-5-3-2-4-6-12/h2-10,16H,1H3,(H,24,25)(H2,21,22,23) |
InChI Key |
CZKAVWOTGBJDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=NC(=N2)C3=CC=CC=C3)N)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide typically involves multiple steps. One common method includes the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4) . This reaction is known for its high regioselectivity and efficiency in producing aromatic aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar formylation reactions. The use of dichloromethyl methyl ether and TiCl4 in a controlled environment ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Formation of the Imidazolone Core
The 4,5-dihydro-1H-imidazol-4-yl moiety likely originates from cyclization reactions involving diamine precursors. For example, γ-keto acids reacting with methyl hydrazine under reflux conditions yield dihydropyridazinones, a process that could analogously form imidazolone derivatives . Subsequent functionalization steps (e.g., halogenation, alkylation) may introduce the dichloromethyl group at position 4.
Amide Bond Formation
The 4-methylbenzamide fragment suggests condensation between the imidazolone’s amine group and a benzoyl chloride derivative. This reaction typically employs coupling agents like thionyl chloride or carbodiimides, as seen in pyridazinone derivatives .
Oxidative Cyclization
Imidazolone rings may form via oxidative cyclization of hydrazones. For instance, semicarbazones (e.g., compound 3 in ) undergo selenium dioxide-mediated cyclization to generate selenadiazolopyridazine derivatives, a mechanism potentially adaptable to imidazole systems .
Substitution Reactions
The dichloromethyl group could arise from alkylation or nucleophilic substitution. For example, methyl groups in pyridazinones are substituted using thionyl chloride in dichloromethane at low temperatures . Analogously, dichloromethane or chlorinating agents (e.g., SOCl₂) might introduce chlorine atoms at the methyl position.
Schiff Base Formation
Imidazolones can undergo condensation with aldehydes to form Schiff bases. For example, pyridazinone derivatives react with aromatic aldehydes in ethanol to yield azomethine linkages (C=N) . This step could be critical for introducing the 5-imino group.
Cross-Coupling Reactions
Transition metal-catalyzed couplings (e.g., Suzuki, Ullmann) may enable functionalization of the imidazolone ring. Patents like describe analogous pyrimidinone derivatives functionalized via such methods, suggesting comparable strategies for imidazolones.
Comparative Analysis of Reaction Conditions
Research Findings and Challenges
-
Structural Confirmation : Elemental analysis and spectral data (IR, ¹H-NMR, MS) are critical for verifying functional groups like C=N and NH .
-
Functionalization Limitations : Introducing bulky substituents (e.g., dichloromethyl) may require specific reaction conditions to avoid side reactions .
-
Therapeutic Potential : Imidazolone derivatives are explored in drug design, e.g., complement factor B inhibitors and bromodomain-targeting degronimers .
Scientific Research Applications
N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichloromethyl group may also play a role in its biological activity by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Key Substituents : Chloromethyl, nitro, methyl groups.
- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂, yielding a yellow solid (mp 120°C) .
- Comparison :
- The nitro group enhances electrophilicity, contrasting with the dichloromethyl group in the target compound.
- Methyl groups at positions 1 and 2 may reduce steric hindrance compared to the phenyl and benzamide groups in the target.
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
- Molecular Formula : C₉H₈ClN₅S
- Key Substituents : Benzothiadiazole, chloro.
- Properties : Clinically used as a muscle relaxant; structurally characterized by X-ray crystallography (R factor = 0.042) .
TSPO CRAC Domain Ligand (N-[2-(4-ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide)
- Key Features: Contains a triazole-thioether linkage and toluidino group.
- Activity: Binds to the cholesterol recognition amino acid consensus (CRAC) domain of TSPO at 1–10 µM concentrations .
- Comparison: The triazole core differs from the imidazole in the target compound, affecting hydrogen-bonding capabilities. The toluidino group may enhance lipophilicity relative to the dichloromethyl group.
Table 1: Comparative Analysis of Imidazole Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, dichloromethyl) increase reactivity but may reduce solubility.
- Aromatic extensions (benzamide, benzothiadiazole) enhance π-system interactions, critical for target binding.
Computational and Analytical Tools
Biological Activity
N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide is an intriguing compound due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the imidazole core followed by functionalization at specific positions to introduce the dichloromethyl and benzamide moieties.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives with similar structural features were tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 2.27 - 2.53 |
| HL-60 (Leukemia) | 1.42 - 1.52 |
| MCF-7 (Breast) | Data pending |
| HeLa (Cervical) | Data pending |
| HepG2 (Liver) | Data pending |
| A549 (Lung) | Data pending |
These findings suggest that compounds with similar structural motifs may inhibit cell proliferation effectively against specific cancer types .
The proposed mechanism of action for compounds like this compound involves targeting protein kinases, particularly those involved in cancer cell signaling pathways. In vitro assays have demonstrated that certain derivatives exhibit significant inhibitory activity against Bcr–Abl1 kinase, a critical target in chronic myeloid leukemia .
3. Case Studies
Several case studies have explored the biological activity of structurally related compounds:
Case Study 1: In Vitro Testing
A study evaluated various derivatives for their anti-proliferative effects on K562 and HL-60 cell lines. The results indicated that compounds containing dichloromethyl groups showed enhanced activity compared to their non-chlorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding how modifications to the imidazole ring impact biological activity. It was found that the presence of electron-withdrawing groups such as chlorine significantly increased potency against cancer cell lines .
4. Conclusion and Future Directions
This compound represents a promising candidate for further investigation in cancer therapies due to its structural features and preliminary biological activity data. Future research should focus on:
- Expanded In Vitro Testing : Assessing a broader range of cancer cell lines.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Elucidating specific pathways affected by this compound to optimize its therapeutic potential.
This compound's unique structure and biological activity warrant further exploration to fully understand its potential applications in medicine.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide?
- Methodology : Multi-step synthesis involving: (i) Core imidazole formation : Use a modified Debus-Radziszewski reaction with ammonium acetate, substituted benzaldehydes, and 4-methylbenzamide under reflux in acetic acid . (ii) Dichloromethylation : Introduce dichloromethyl groups via nucleophilic substitution using dichloromethane derivatives under inert conditions (e.g., DMF, K₂CO₃) . (iii) Purification : Employ column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate).
- Validation : Confirm intermediate structures using and , with final product characterization via high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology : (i) Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for data collection, structure solution, and refinement. Typical parameters include Mo-Kα radiation (λ = 0.71073 Å), 296 K data collection, and R-factor < 0.05 . (ii) Complementary techniques : Pair SCXRD with FTIR and Raman spectroscopy to confirm functional groups (e.g., imino, dichloromethyl) and hydrogen bonding networks .
Q. What computational tools are suitable for modeling the electronic properties of this compound?
- Methodology : (i) Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps and electrostatic potential surfaces . (ii) Wavefunction analysis : Use Multiwfn to map electron localization functions (ELF) and Laplacian of electron density (∇²ρ) for bonding insights .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational data on the compound’s tautomeric stability (5-imino vs. 5-amino forms)?
- Methodology : (i) Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ (298–373 K) to detect tautomeric equilibria . (ii) DFT-based molecular dynamics (MD) : Simulate free energy surfaces for tautomer interconversion using Gaussian or ORCA . (iii) X-ray charge density analysis : Refine high-resolution SCXRD data (e.g., 100 K dataset) to map electron density distributions .
Q. What strategies optimize reaction yields when intermediates are unstable (e.g., dichloromethyl-substituted imidazolium salts)?
- Methodology : (i) In situ generation : Use flow chemistry to minimize intermediate degradation (e.g., microreactors with controlled residence times) . (ii) Stabilizing agents : Add crown ethers or ionic liquids to stabilize charged intermediates during dichloromethylation . (iii) Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How to analyze trace-level impurities in the compound using advanced analytical techniques?
- Methodology : (i) LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water) and ESI+ detection . (ii) Fluorescence derivatization : React impurities with 4-(4,5-diphenyl-imidazol-2-yl)benzoyl chloride (λex 335 nm, λem 420 nm) for enhanced detection .
Biological and Material Science Applications
Q. What in silico approaches predict the compound’s biological activity (e.g., kinase inhibition)?
- Methodology : (i) Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2). Validate with MD simulations (GROMACS) . (ii) Pharmacophore modeling : Generate 3D pharmacophores using LigandScout, focusing on dichloromethyl and benzamide motifs .
Q. How to assess the compound’s potential in material science (e.g., nonlinear optical materials)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
